molecular formula C19H22N4O B4461101 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol

3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol

Cat. No. B4461101
M. Wt: 322.4 g/mol
InChI Key: NOCMNPNQMXVIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol, also known as PPQ-102, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives and has been synthesized using various methods.

Scientific Research Applications

3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been studied for its neuroprotective effects, as it protects neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol is still under investigation. However, it has been suggested that it acts by inhibiting the activity of various enzymes, including tyrosine kinases and phosphatases. It also interacts with various signaling pathways, including the PI3K/Akt and MAPK pathways, to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and reducing the production of pro-inflammatory cytokines. It also protects neurons from oxidative stress and apoptosis. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have anti-angiogenic effects, as it inhibits the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has several advantages for lab experiments. It has shown significant therapeutic potential in various scientific research areas, making it a promising candidate for further study. Additionally, it has low toxicity and is well-tolerated in animal models. However, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol also has limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol research. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in human clinical trials. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future studies should investigate its neuroprotective effects and potential therapeutic applications in these diseases. Finally, more research is needed to optimize the synthesis method of 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol to improve its yield and bioavailability.
Conclusion:
In conclusion, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol is a promising chemical compound that has shown significant potential in various scientific research areas. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method. With further investigation, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol may become a valuable therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

3-[[2-(2-phenylethylamino)quinazolin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-14-6-12-20-18-16-9-4-5-10-17(16)22-19(23-18)21-13-11-15-7-2-1-3-8-15/h1-5,7-10,24H,6,11-14H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCMNPNQMXVIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Reactant of Route 3
Reactant of Route 3
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Reactant of Route 4
Reactant of Route 4
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Reactant of Route 5
Reactant of Route 5
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Reactant of Route 6
Reactant of Route 6
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.